

Core Isomers and Physicochemical Properties

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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylpyridine

Cat. No.: B1290119

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The molecular formula C₇H₈BrN encompasses several structural isomers of substituted pyridines. The most prominent and commercially available isomers, which serve as crucial building blocks in synthetic chemistry, are detailed below. Their quantitative physicochemical data are summarized for comparative analysis.

Property	5-Bromo-2,3-dimethylpyridine	2-Bromo-5-ethylpyridine	2-(1-Bromoethyl)pyridine
CAS Number	27063-90-7	19842-08-1	75504-01-7
Molecular Formula	C ₇ H ₈ BrN	C ₇ H ₈ BrN	C ₇ H ₈ BrN
Molecular Weight	186.05 g/mol	186.05 g/mol [1]	186.05 g/mol [2]
Physical Form	Liquid	Solid	-
Boiling Point	40 °C / 0.3 mmHg	-	-
IUPAC Name	5-bromo-2,3-dimethylpyridine	2-bromo-5-ethylpyridine	2-(1-bromoethyl)pyridine[2]
Computed XLogP3	2.4[1]	2.4	1.8[2]
Hydrogen Bond Donors	0	0	0
Hydrogen Bond Acceptors	1	1	1

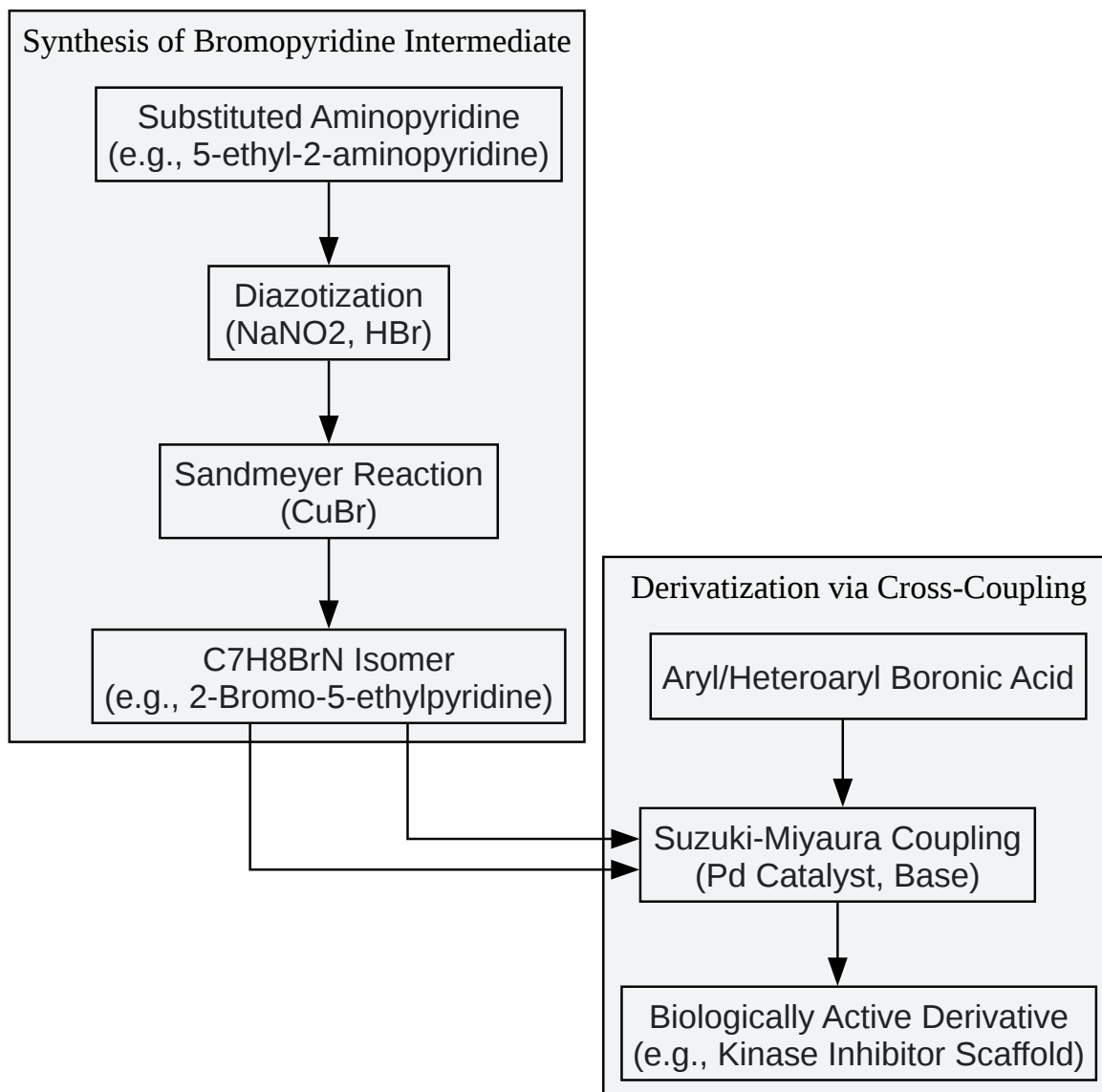
Note: Some physical properties, such as boiling and melting points for all isomers, are not consistently reported in the literature. The data presented is a combination of experimental and computed values from various sources.

Synthesis and Derivatization: Experimental Protocols

C₇H₈BrN pyridine derivatives are valuable intermediates largely due to the reactivity of the brominated pyridine scaffold. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecules.

General Synthesis Workflow

The synthesis of substituted bromopyridines often starts from a readily available aminopyridine, which undergoes a Sandmeyer-type reaction to introduce the bromine atom. The resulting bromopyridine can then be further functionalized, for example, through a Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.



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General synthetic workflow for C₇H₈BrN derivatives.

Protocol 1: Synthesis of 2-Bromo-5-ethylpyridine via Sandmeyer Reaction

This protocol outlines the synthesis of 2-bromo-5-ethylpyridine from 5-ethyl-2-aminopyridine, adapted from established procedures for the synthesis of bromopyridines from their corresponding amino precursors.

Materials:

- 5-ethyl-2-aminopyridine
- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-ethyl-2-aminopyridine in 48% HBr. Cool the mixture to 0°C or lower in an ice-salt bath.
- Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained at 0°C or lower.
- After the addition is complete, continue stirring for 30 minutes.
- In a separate flask, prepare a solution of CuBr in HBr. Add this to the reaction mixture.
- Allow the reaction to warm to room temperature and then heat gently according to literature procedures for similar Sandmeyer reactions until nitrogen evolution ceases.
- Cool the reaction mixture and neutralize with a solution of sodium hydroxide until the solution is basic.
- Extract the product with diethyl ether (3x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by vacuum distillation or column chromatography to yield 2-bromo-5-ethylpyridine.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a C₇H₈BrN isomer with an arylboronic acid to generate more complex derivatives.

[3]

Materials:

- C₇H₈BrN isomer (e.g., 5-Bromo-2,3-dimethylpyridine) (1.0 eq)
- Arylboronic acid (1.1-1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq)
- Solvent system (e.g., 1,4-dioxane/water)

Procedure:

- To a Schlenk flask, add the C₇H₈BrN isomer, the arylboronic acid, the base, and the solvent.
- Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
- Add the palladium catalyst to the flask under the inert atmosphere.
- Heat the reaction mixture to 85-95°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

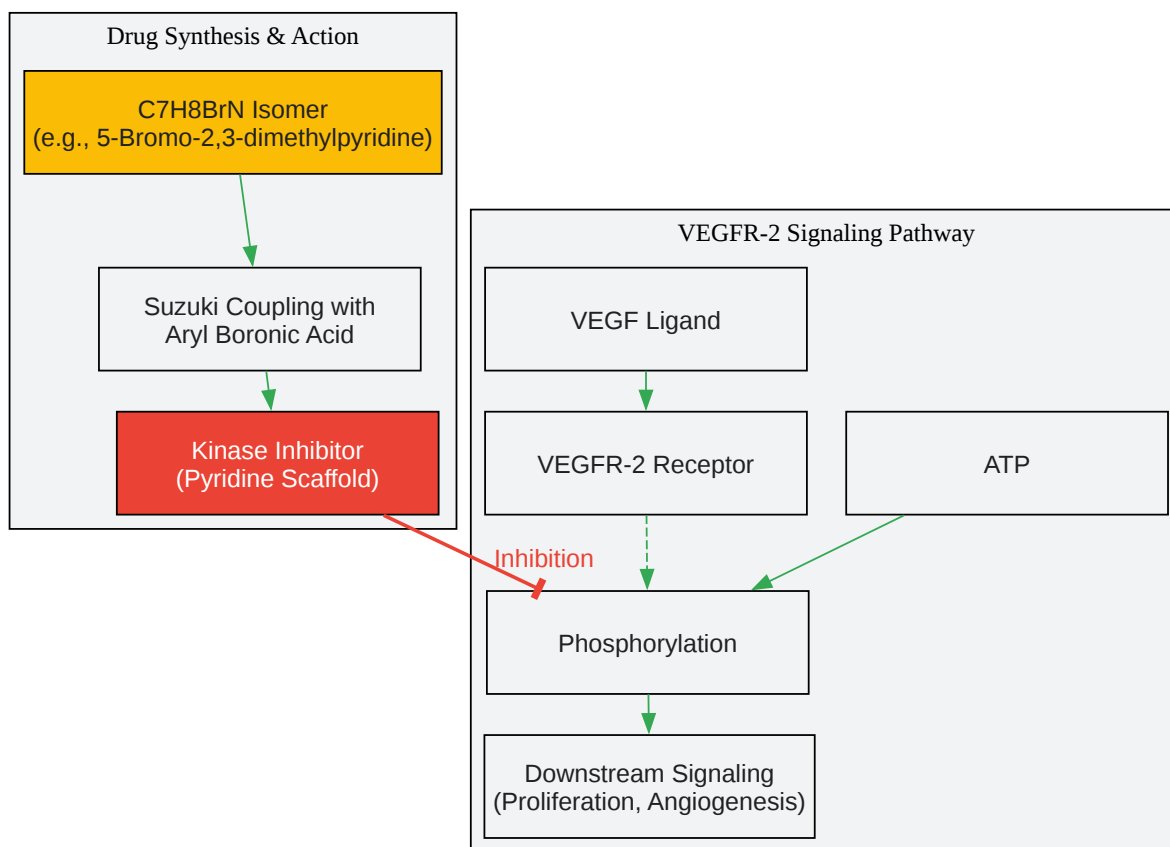
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Development

Brominated pyridine derivatives are pivotal starting materials in the synthesis of a wide range of therapeutic agents. Their utility stems from the ability to act as a stable scaffold onto which various functional groups can be introduced, modulating the biological activity of the final compound.

Role as Precursors for Kinase Inhibitors

A significant application of these compounds is in the synthesis of kinase inhibitors.[4][5][6][7][8] The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases, a crucial interaction for inhibitory activity. The bromine atom allows for the coupling of other molecular fragments that can interact with other regions of the enzyme, enhancing potency and selectivity. For example, derivatives of brominated pyridines are used to target signaling pathways involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis in tumors.[9]



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Inhibition of VEGFR-2 signaling by a kinase inhibitor derived from a C7H8BrN precursor.

Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

Certain bromopyridine derivatives, such as 2-bromo-5-ethylpyridine, have been utilized in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs).[10] These receptors are ligand-gated ion channels that are implicated in a variety of neurological disorders, and developing selective modulators for nAChR subtypes is an active area of research.[11][12][13]

[14] The pyridine core of these molecules can mimic the natural ligand, acetylcholine, while the substituents introduced via the bromine handle can confer selectivity for different receptor subtypes.

Conclusion

The C₇H₈BrN pyridine derivatives represent a class of highly versatile and valuable building blocks for drug discovery and development. Their stable, yet reactive, scaffold allows for the systematic exploration of chemical space through well-established synthetic protocols like the Suzuki-Miyaura coupling. The resulting complex molecules have shown promise as potent inhibitors of key biological targets, such as protein kinases and neurotransmitter receptors, underscoring the continued importance of these fundamental heterocyclic intermediates in medicinal chemistry.

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